alpha-Glutamylthymine
Overview
Description
Alpha-Glutamylthymine is a hypermodified base found in DNA. It is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. This compound is notable for its unique structural modification, which involves the addition of a glutamyl group to the thymine base. This modification can influence the stability and function of DNA, making this compound an interesting subject of study in the fields of genetics and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Glutamylthymine typically involves the chemical modification of thymine. One common method includes the reaction of thymine with a glutamyl donor under specific conditions that facilitate the formation of the glutamyl-thymine bond. This process often requires the use of catalysts and controlled temperature and pH conditions to ensure the desired modification is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. These reactors can precisely control the reaction conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the compound. The process may also include purification steps, such as crystallization or chromatography, to isolate the this compound from other reaction by-products .
Chemical Reactions Analysis
Types of Reactions: Alpha-Glutamylthymine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the chemical structure and properties of this compound.
Reduction: The addition of hydrogen or the removal of oxygen can also modify the compound.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of this compound, while reduction may yield a more reduced form. Substitution reactions can result in various derivatives of this compound with different functional groups .
Scientific Research Applications
Alpha-Glutamylthymine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of DNA modifications on the stability and function of nucleic acids.
Biology: Researchers investigate its role in genetic regulation and its potential impact on gene expression.
Medicine: this compound is studied for its potential therapeutic applications, such as in the development of novel drugs targeting specific DNA modifications.
Mechanism of Action
The mechanism of action of alpha-Glutamylthymine involves its incorporation into DNA, where it can influence the structure and function of the nucleic acid. The glutamyl group can interact with other molecules in the cell, potentially affecting DNA replication, repair, and transcription. The specific molecular targets and pathways involved in these processes are still under investigation, but it is believed that this compound may play a role in regulating gene expression and maintaining genomic stability .
Comparison with Similar Compounds
Alpha-Glutamylthymine can be compared with other hypermodified DNA bases, such as:
Alpha-Putrescinylthymine: Another hypermodified thymine derivative with a putrescinyl group instead of a glutamyl group.
5-Methylcytosine: A well-known DNA modification that involves the addition of a methyl group to cytosine.
N6-Methyladenine: A modification involving the addition of a methyl group to adenine.
Uniqueness: this compound is unique due to its specific glutamyl modification, which can have distinct effects on DNA structure and function compared to other modifications. This uniqueness makes it a valuable compound for studying the impact of DNA modifications on genetic regulation and stability .
Properties
IUPAC Name |
(2S)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylamino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c14-7(15)2-1-6(9(17)18)11-3-5-4-12-10(19)13-8(5)16/h4,6,11H,1-3H2,(H,14,15)(H,17,18)(H2,12,13,16,19)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJNVZDOQDSDY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CNC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)CN[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997907 | |
Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76567-27-6 | |
Record name | alpha-Glutamylthymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076567276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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